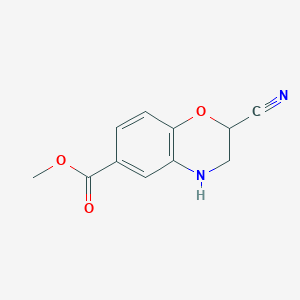

methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 534571-98-7) is a benzoxazine derivative featuring a cyano group at position 2, a methyl ester at position 6, and a partially saturated benzoxazine ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol .

Properties

CAS No. |

534571-98-7 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-15-11(14)7-2-3-10-9(4-7)13-6-8(5-12)16-10/h2-4,8,13H,6H2,1H3 |

InChI Key |

GYKVJWCSLYVHNM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(CN2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach

The core benzoxazine ring is formed by cyclization reactions involving appropriate amines and cyano-substituted aromatic precursors. This is usually conducted under acidic or basic conditions depending on the nature of the starting materials.

- The reaction involves nucleophilic attack of an amine on an aromatic substrate bearing a cyano group, followed by intramolecular ring closure to form the 1,4-benzoxazine scaffold.

- Acidic media or Lewis acid catalysts may be employed to facilitate cyclization.

Stepwise Synthesis from Substituted Precursors (Based on US Patent US5420126A)

A representative synthetic sequence involves:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-alkylation or N-acylation | Alkyl halides or acid halides, base (e.g., potassium tert-butoxide) | Conducted in organic solvent, inert atmosphere; base facilitates substitution |

| 2 | Reduction | Borane-tetrahydrofuran complex (BH3-THF), heating or reflux | Reduces intermediates to desired oxidation state; borane is preferred reducing agent |

| 3 | Oxidation | Swern oxidation or Jones oxidation | Converts carbinol groups to carbonyls; performed in inert solvents at low temperature (-60°C) |

| 4 | Cyclization (ring closure) | Acid halides, base (e.g., potassium tert-butoxide) | Forms lactam ring bound to benzoxazine; similar conditions as N-alkylation |

- The reaction mixture in each step is typically worked up by quenching into water or ice water, extraction with organic solvents (methylene chloride, chloroform, ethyl acetate), drying, and purification by recrystallization or silica gel chromatography.

- Solvents such as methylene chloride, chloroform, benzene, diethyl ether, and ethyl acetate are common extraction solvents.

- Recrystallization solvents include hexane, benzene, acetone, ethanol, and methanol or their mixtures.

Nitrosation and Amination Route for Intermediate Preparation

- Starting from a compound (IV), nitrosation is performed using sodium nitrite or nitrous acid in an inert solvent such as methanol or ethanol under acidic conditions at temperatures below 20°C.

- The resulting nitroso compound is reduced to an amino intermediate.

- This amino compound is then reacted with a carboxylic acid or its reactive derivative to introduce the carboxylate functionality.

This route leads to intermediates that can be cyclized and further transformed into the target benzoxazine derivative.

Experimental Conditions and Purification

- Reactions are generally performed in organic solvents inert to the reagents, such as methylene chloride or tetrahydrofuran.

- Temperature control is critical, especially during oxidation steps (e.g., Swern oxidation at -60°C).

- Inert gas atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.

- Purification involves standard organic workup and chromatographic techniques to isolate the pure compound.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | N-alkylation/N-acylation | Alkyl/acid halides, potassium tert-butoxide, organic solvent, inert atmosphere | Introduce substituents on nitrogen |

| 2 | Reduction | Borane-tetrahydrofuran complex, heating/reflux | Reduce intermediates to alcohols or amines |

| 3 | Oxidation | Swern or Jones oxidation, DMSO activated by oxalyl chloride, triethylamine, low temperature | Oxidize alcohol to carbonyl group |

| 4 | Cyclization | Acid halides, base (potassium tert-butoxide) | Form lactam ring fused to benzoxazine |

Research Findings Related to Preparation

- The use of borane-tetrahydrofuran complex as a reducing agent is favored due to its selectivity and commercial availability.

- Swern oxidation is preferred for mild oxidation conditions to avoid over-oxidation or decomposition.

- Nitrosation under controlled temperature prevents side reactions and ensures high yield of amino intermediates.

- The overall synthetic route allows for good yields and relatively straightforward purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of benzoxazine oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated benzoxazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Research has indicated that methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

1.2 Drug Delivery Systems

The compound's ability to form stable complexes with other pharmaceutical agents enhances its potential in drug delivery systems. Its incorporation into polymer matrices can improve the solubility and bioavailability of poorly soluble drugs. For instance, formulations using this compound have been developed to facilitate the controlled release of active pharmaceutical ingredients (APIs) in targeted therapy .

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Animal models have demonstrated reduced inflammation markers when treated with this compound, indicating its potential as a therapeutic agent for inflammatory diseases .

Material Science Applications

2.1 Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymeric materials. Its unique structure allows for the creation of thermosetting resins with enhanced thermal stability and mechanical properties. These materials are particularly useful in high-performance applications such as aerospace and automotive industries .

2.2 Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Coatings formulated with this compound can provide protective barriers against moisture and chemicals, making them suitable for industrial applications .

Cosmetic Applications

3.1 Skin Care Products

This compound has been investigated for use in cosmetic formulations due to its potential moisturizing and skin-conditioning effects. It can enhance the stability and efficacy of topical formulations by acting as a stabilizer or emulsifier .

3.2 Anti-aging Formulations

The compound's antioxidant properties make it a candidate for inclusion in anti-aging products. Research indicates that it may help protect skin cells from oxidative stress, thereby reducing signs of aging such as wrinkles and fine lines.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Drug delivery systems | Improved solubility and bioavailability | |

| Anti-inflammatory treatments | Reduced inflammation markers | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Coatings and adhesives | Resistance to moisture and chemicals | |

| Cosmetics | Skin care products | Moisturizing and stabilizing effects |

| Anti-aging formulations | Protection against oxidative stress |

Mechanism of Action

The mechanism of action of methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of target proteins, leading to various biological effects. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoxazine Core

Key Compounds Compared :

Methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (Target Compound)

Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c, )

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate ()

Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate ()

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ()

Table 1: Structural and Physical Properties

Key Observations

Substituent Effects on Melting Points: The 3-oxo derivative () has a higher melting point (182–184°C) compared to brominated or alkylated analogs due to strong dipole-dipole interactions from the ketone group . The cyano-substituted target compound likely has a moderate melting point, as cyano groups enhance polarity but lack the hydrogen-bonding capacity of carboxylic acids .

Functional Group Reactivity: The cyano group in the target compound may confer resistance to hydrolysis compared to ester or carboxylic acid derivatives, making it more stable under acidic/basic conditions . Brominated analogs (e.g., 7c) are susceptible to nucleophilic substitution, enabling further derivatization .

Synthetic Accessibility: Ethyl esters (e.g., 7c) are synthesized via regioselective formylation (80–92% yields) , while the cyano derivative may require nitrile-specific reagents like cyanogen bromide .

Commercial Availability and Cost

- The target compound is available at $498.65/5 mg (95% purity) , significantly costlier than simpler derivatives like 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (¥27,400/250 mg) .

- Derivatives with bulky substituents (e.g., bromo, benzyl) are less commercially available, reflecting challenges in large-scale synthesis .

Biological Activity

Methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes various research findings on the compound's biological activities, focusing on its anticancer properties and other therapeutic potentials.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molar Mass : 248.23 g/mol

- CAS Number : 1221792-69-3

- Hazard Class : Irritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study evaluated various benzoxazine compounds for their anti-proliferative effects against multiple cancer cell lines.

In Vitro Studies

The compound exhibited significant inhibitory effects on cancer cell proliferation:

| Cell Line | IC50 (µM) | Activity (%) at 25 µM |

|---|---|---|

| PC-3 (Prostate) | 7.84 - 16.2 | >25% |

| MDA-MB-231 (Breast) | Not specified | >40% |

| MIA PaCa-2 (Pancreatic) | Not specified | >50% |

The presence of hydroxyl groups in some derivatives enhanced binding interactions, leading to increased anticancer activity. For instance, compound 14f , which contains a 4-NH₂ substitution, demonstrated a remarkable inhibition of 78% against MDA-MB-231 and 98% against PC-3 cells, marking it as a lead candidate for further optimization .

The mechanism through which this compound exerts its anticancer effects is hypothesized to be similar to that of isoflavones. These compounds may inhibit angiogenesis and modulate hypoxia-induced gene expression in tumors . The precise pathways remain to be fully elucidated but are believed to involve receptor interactions and signaling pathway modulation.

Other Biological Activities

Beyond anticancer properties, benzoxazine derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory Effects : Some studies indicate that benzoxazine compounds can reduce inflammation markers in vitro.

- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections .

- Neurological Effects : Research into serotonin receptor antagonism suggests that these compounds may have applications in treating conditions like anxiety and depression .

Case Studies

A recent case study focused on the synthesis and evaluation of several benzoxazine derivatives, including this compound. The study concluded that modifications at specific positions on the benzoxazine ring significantly influenced biological activity, underscoring the importance of structure–activity relationships in drug design .

Q & A

Q. What are efficient synthetic routes for methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate?

Methodological Answer: The compound can be synthesized via tandem oxidation or reductive amination protocols. For example:

- Tandem Oxidation : Utilize intermediates like 3,4-dihydro-1,4-benzoxazine derivatives, reacting with cyano-group precursors under controlled conditions. Reaction progress is monitored via TLC, and purification is achieved via column chromatography .

- Reductive Amination : Combine aldehydes or ketones with amine-containing precursors in the presence of NaBH₃CN or other reducing agents. Optimize solvent systems (e.g., ethanol or dichloromethane) and reaction temperatures (60–80°C) to improve yields .

- Key Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for dihydro protons, δ ~165–170 ppm for ester carbonyl) and IR (ν ~1740 cm⁻¹ for ester C=O) .

Q. How is structural confirmation performed for this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify protons in the dihydrobenzoxazine ring (δ 3.0–4.5 ppm) and cyano groups (no proton signal; indirect confirmation via adjacent protons). Carbon signals for the cyano group appear at δ ~115–120 ppm .

- IR Spectroscopy : Detect ester carbonyl (ν ~1740 cm⁻¹) and cyano (ν ~2200–2250 cm⁻¹) stretching frequencies .

- Elemental Analysis : Validate molecular formula (e.g., C₁₁H₁₀N₂O₃) with calculated vs. observed C, H, N percentages (e.g., Calcd: C 59.45%, H 4.54%; Found: C 59.62%, H 4.48%) .

Q. What in vitro models are suitable for evaluating its bioactivity?

Methodological Answer:

- Antiproliferative Assays : Test in human leukemia HL-60 cells using MTT or resazurin assays. Dose-response curves (e.g., 0.1–100 µM) determine IC₅₀ values. Compare with analogs like CDODO-Me-11/12 to assess potency .

- Neuroprotection Studies : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂). Measure cell viability via lactate dehydrogenase (LDH) release or caspase-3 activation .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine derivative synthesis be addressed?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro, acetyl) at specific positions to guide formylation or alkylation. For example, ethyl 4-acetyl derivatives enable regioselective formylation at the 6-position .

- Catalytic Control : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) to direct reactions toward desired regioisomers. Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

Q. How to design structure-activity relationship (SAR) studies for antiproliferative activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications at the 2-cyano, 6-carboxylate, or dihydro positions. For example:

- Replace cyano with nitro or halogens.

- Modify the ester group (e.g., ethyl vs. methyl).

- Biological Testing : Screen analogs in HL-60 cells and validate mechanisms via:

- Apoptosis Markers : Caspase-3/7 activation, Annexin V staining.

- Molecular Docking : Compare binding affinities to targets like NF-κB or Bcl-2 .

Q. How to resolve contradictions in bioactivity data across benzoxazine derivatives?

Methodological Answer:

- Meta-Analysis : Compile datasets from multiple studies (e.g., IC₅₀ values, solubility, logP) to identify trends. Use statistical tools (e.g., PCA) to correlate substituent effects with activity .

- Mechanistic Studies :

- Knockout Cell Lines : Test derivatives in cells lacking specific targets (e.g., p53-null lines) to isolate pathways.

- Metabolic Profiling : Assess cytochrome P450 interactions to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.